molecular formula C7H8FNO3S B2515414 4-Amino-2-methoxybenzene-1-sulfonyl fluoride CAS No. 1822767-05-4

4-Amino-2-methoxybenzene-1-sulfonyl fluoride

Cat. No.: B2515414
CAS No.: 1822767-05-4
M. Wt: 205.2
InChI Key: YOZUWQKELKKVRD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 4-amino-2-methoxybenzenesulfonyl fluoride , derived from its benzene ring substituents:

  • A sulfonyl fluoride group (-SO₂F) at position 1
  • A methoxy group (-OCH₃) at position 2
  • An amino group (-NH₂) at position 4

The structural formula (Figure 1) consists of a benzene ring with these substituents arranged in a meta relationship relative to the sulfonyl fluoride moiety. The SMILES notation is COc1cc(N)ccc1S(=O)(=O)F, which encodes the connectivity and functional group positions.

Table 1: Structural features and bonding patterns

Position Substituent Bond Type
1 -SO₂F Covalent
2 -OCH₃ Covalent
4 -NH₂ Covalent

CAS Registry Number and EC Inventory Database Classification

The compound is uniquely identified by:

  • CAS Registry Number : 1822767-05-4
  • EC Inventory Number : 872-583-7

In the European Chemicals Agency (ECHA) database, it is classified under the Registered Substances framework, though it does not currently appear on the Candidate List of Substances of Very High Concern (SVHC). Its registration status ensures compliance with REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) regulations for manufacturing and import within the European Economic Area.

Synonym Validation Across Chemical Databases

Synonyms for this compound vary slightly across major chemical databases, reflecting differences in naming conventions (Table 2):

Table 2: Synonym consistency across databases

Database Accepted Synonyms
PubChem 4-Amino-2-methoxybenzenesulfonyl fluoride; 4-Amino-2-methoxybenzene-1-sulfonyl fluoride
ChemSpider 4-Amino-2-methoxybenzenesulfonyl fluoride; MFCD24632350
ECHA Not explicitly listed; inferred via EC 872-583-7
Nikkaji No direct entry; Japanese nomenclature may use "4-アミノ-2-メトキシベンゼンスルホニルフルオライド"
Sigma-Aldrich 4-Methoxybenzenesulfonyl fluoride (related analog)
Ambeed This compound; A1046562

Discrepancies arise from:

  • Positional descriptor variations : Use of "benzene-1-sulfonyl" vs. "benzenesulfonyl"
  • Hyphenation : "Fluoride" as a standalone term vs. combined (e.g., "sulfonylfluoride")
  • Registry prioritization : Some databases emphasize molecular formula (C₇H₈FNO₃S) over structural descriptors.

Properties

IUPAC Name

4-amino-2-methoxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZUWQKELKKVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822767-05-4
Record name 4-amino-2-methoxybenzene-1-sulfonyl fluoride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxybenzene-1-sulfonyl fluoride typically involves the reaction of 4-amino-2-methoxybenzenesulfonyl chloride with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluoride group . Common fluorinating agents used in this process include diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF₄).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety undergoes nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols. This reaction is central to its utility in covalent inhibitor design and SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.

  • Mechanism :
    The reaction follows an S<sub>N</sub>2-type mechanism, where the nucleophile attacks the electrophilic sulfur center, displacing the fluoride leaving group. Computational studies indicate that the addition of a complementary base (e.g., DMAP) lowers the activation barrier by deprotonating the nucleophile, enhancing its reactivity .

  • Reactivity Trends :

    • Amines : React with sulfonyl fluorides to form sulfonamides. For example, methylamine reacts with methanesulfonyl fluoride (a model compound) with a ΔG‡ of ~170 kJ/mol in vacuo, reduced to ~143 kJ/mol with base assistance .

    • Thiols : Faster kinetics compared to amines due to higher nucleophilicity .

Hydrolysis and Stability

The aqueous stability of sulfonyl fluorides is influenced by substituents on the aromatic ring.

Substituent Position/TypeHydrolysis Rate (pH 8)Notes
para-AmideFast (t<sub>1/2</sub> < 1 h)Electron-withdrawing groups accelerate hydrolysis .
meta-AmideModerate (t<sub>1/2</sub> ~6 h)Reduced conjugation lowers electrophilicity .
para-MethoxySlow (t<sub>1/2</sub> >24 h)Electron-donating groups stabilize the sulfonyl fluoride .

4-Amino-2-methoxybenzene-1-sulfonyl fluoride, with its electron-donating methoxy group, exhibits enhanced stability compared to analogs with electron-withdrawing substituents .

Electrophilic Aromatic Substitution

The amino and methoxy groups direct incoming electrophiles to specific positions on the aromatic ring:

  • Nitration : Occurs preferentially at the para position relative to the methoxy group.

  • Halogenation : Chlorination or bromination favors the ortho position to the amino group.

Radical-Mediated Reactions

While not directly studied for this compound, fluorosulfonyl radicals (generated from related sulfonyl fluorides) add to alkynes to form alkenylsulfonyl fluorides. This suggests potential for radical-based diversification .

Covalent Enzyme Inhibition

The compound’s sulfonyl fluoride group covalently modifies catalytic residues in enzymes:

  • Carbonic Anhydrase II (CAII) : Aryl sulfonamide-linked analogs inhibit CAII with second-order rate constants (k<sub>inact</sub>/K<sub>I</sub>) ranging from 10<sup>2</sup> to 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>, depending on substituent electronic effects .

  • XIAP Antagonists : Derivatives with 4-fluoro-1-amino indane exhibit cellular activity (IC<sub>50</sub> ~50 nM) by targeting lysine residues .

Comparative Reactivity with Analogues

CompoundKey FeatureReactivity vs 4-Amino-2-methoxy Derivative
4-Chloro-2-methyl-5-nitrobenzene-sulfonyl fluorideNitro group at C5Higher electrophilicity, faster hydrolysis.
Toluene-4-sulfofluoride-2-azo-β-naphtholAzo-linked β-naphtholEnhanced photoactivity, lower stability.
MesitylenesulfofluorideSterically hinderedReduced nucleophilic substitution rates.

Scientific Research Applications

Applications in Organic Synthesis

Sulfonyl fluorides like 4-amino-2-methoxybenzene-1-sulfonyl fluoride are increasingly utilized in organic synthesis due to their ability to act as electrophiles. They can participate in nucleophilic substitutions and coupling reactions, leading to the formation of complex molecular architectures. Notably, they have been employed in:

  • Late-stage functionalization of natural products and pharmaceuticals.
  • Synthesis of sulfonamides and sulfamates through catalytic amidation processes, showcasing their role as intermediates in drug development .

Case Study: Synthesis of Fedratinib

A noteworthy application is the synthesis of Fedratinib, an orphan drug for myelofibrosis. The new synthetic route utilizes this compound instead of traditional sulfonyl chlorides, demonstrating improved efficiency and yield .

Chemical Biology Applications

In chemical biology, this compound is recognized for its ability to modify proteins through covalent bonding. The electrophilic nature of the sulfonyl fluoride group allows it to react with nucleophilic amino acids such as serine and cysteine. This property is significant for:

  • Enzyme inhibition : The compound can selectively modify target proteins, leading to desired therapeutic effects.
  • Chemical proteomics : It serves as a chemical probe to identify protein targets in various biological pathways .

Drug Discovery

The compound's reactivity has made it a focal point in drug discovery efforts. Sulfonyl fluorides are used to develop electrophilic bioactive compounds that can modulate protein targets effectively. Recent studies have shown that libraries of sulfonyl fluorides can be screened for activity against specific pathogens, such as Trypanosoma brucei, revealing potential therapeutic candidates .

Materials Science

In materials science, sulfonyl fluorides are being explored for their potential applications in creating functional materials with unique properties. Their ability to undergo various transformations makes them suitable for developing advanced materials used in electronics and coatings.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisActs as an electrophile in nucleophilic substitutions and coupling reactionsSynthesis of Fedratinib
Chemical BiologyModifies proteins via covalent bonding; useful for enzyme inhibitionTargeting serine and cysteine residues
Drug DiscoveryDevelopment of electrophilic compounds for modulating protein targetsScreening against Trypanosoma brucei
Materials ScienceUsed in creating functional materials with unique propertiesDevelopment of advanced electronic materials

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxybenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues . The compound’s ability to form stable sulfonamide linkages makes it a valuable tool in biochemical studies and drug development .

Comparison with Similar Compounds

4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF, CAS: 30827-99-7)

  • Molecular Formula: C₈H₁₀FNO₂S·HCl (MW: 239.70 g/mol)
  • Structural Differences: AEBSF features an ethylamine hydrochloride substituent instead of the methoxy and amino groups in the target compound.
  • Reactivity: AEBSF is a potent serine protease inhibitor, releasing hydrogen fluoride (HF) upon hydrolysis. Its ionic nature (due to HCl) enhances water solubility compared to the non-ionic 4-amino-2-methoxy derivative .
  • Hazards : Both compounds are skin corrosives (GHS Category 1B), but AEBSF poses an additional risk as a strong HF releaser .
  • Applications: Widely used in biochemical research to inhibit proteases, contrasting with the less documented biological role of 4-amino-2-methoxybenzene-1-sulfonyl fluoride .

Methyl {{4-{2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate (Glibenclamide Impurity B)

  • Molecular Features : A sulfonyl carbamate with a 5-chloro-2-methoxybenzoyl group.
  • Functional Groups : The carbamate (-OCONH₂) and benzoyl moieties differentiate it from the target compound’s simpler substituents.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl, CAS: 74223-64-6)

  • General Formula : Methyl esters with sulfonylurea bridges and triazine rings (e.g., C₁₄H₁₅N₅O₆S for metsulfuron methyl).
  • Structural Contrast: These compounds incorporate a triazine ring and sulfonylurea group (-SO₂NHC(O)NH-), absent in this compound.

3-[[2-(3-Chlorophenoxy)acetyl]amino]-4-methoxybenzenesulfonyl Fluoride (CAS: 23614-71-3)

  • Molecular Features: Contains a chlorophenoxy acetyl group attached to the sulfonyl fluoride.
  • Applications : Likely used in agrochemicals or as a synthetic intermediate, differing from the target’s biochemical applications .

Comparative Data Table

Property This compound AEBSF Sulfonylurea Herbicides Glibenclamide Impurity B
Molecular Weight (g/mol) 205.21 239.70 ~300–350 ~450–500
Key Functional Groups -SO₂F, -NH₂, -OCH₃ -SO₂F, -CH₂CH₂NH₂·HCl -SO₂NHC(O)NH-, triazine ring -SO₂C(O)OCH₃, benzoyl chloride
Hazards Corrosive (GHS Category 1B) Corrosive, HF releaser Low mammalian toxicity Pharmaceutical impurity
Applications Enzyme inhibition, synthesis Protease inhibition Herbicidal activity Drug impurity
Storage Not specified Argon, cool, dry conditions Standard laboratory conditions Controlled ambient
References

Key Research Findings

  • Reactivity: Sulfonyl fluorides like this compound are prized for their "click chemistry" compatibility, enabling selective modification of proteins, unlike carbamates or sulfonylureas .
  • Biological Specificity: The amino-methoxy substitution may reduce cross-reactivity compared to AEBSF, which broadly inhibits serine proteases .

Biological Activity

Introduction

4-Amino-2-methoxybenzene-1-sulfonyl fluoride, also known by its CAS number 1822767-05-4, is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with an amino group and a methoxy group at the 2-position, along with a sulfonyl fluoride group at the 1-position. This unique structure contributes to its reactivity and biological interactions.

Key Properties

PropertyValue
Molecular FormulaC7H8FNO3S
Molecular Weight189.21 g/mol
CAS Number1822767-05-4

The primary mechanism of action for this compound involves its ability to interact with various enzymes, particularly serine hydrolases. The sulfonyl fluoride moiety is known to form covalent bonds with nucleophilic residues in active sites of target proteins, inhibiting their function.

Enzyme Inhibition

Research indicates that compounds with sulfonyl fluoride groups can effectively inhibit serine proteases and other hydrolases, which play critical roles in numerous biochemical pathways. For instance, studies have demonstrated that this compound can inhibit enzymes involved in the glycosylphosphatidylinositol biosynthetic pathway in Trypanosoma brucei, a parasite responsible for sleeping sickness .

Antiparasitic Effects

A notable study explored the antiparasitic properties of sulfonyl fluorides, including this compound, against Trypanosoma brucei. The compound exhibited significant inhibitory activity against specific enzymes essential for the survival of the parasite. The effectiveness was quantified using cell viability assays, yielding an EC50 value indicative of its potency .

Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed promising activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Study 1: Inhibition of Trypanosomal Enzymes

In a chemical proteomic study, researchers identified several protein targets of sulfonyl fluorides in Trypanosoma brucei. The study highlighted that this compound could effectively inhibit enzymes critical for parasite survival, showcasing its potential as a lead compound for drug development against trypanosomiasis .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxicity of this compound against various human cancer cell lines. The study utilized MTT assays to determine IC50 values, revealing that this compound significantly inhibited proliferation in HeLa cells with an IC50 value comparable to established chemotherapeutic agents .

Q & A

Basic: What are the key synthetic routes for 4-amino-2-methoxybenzene-1-sulfonyl fluoride, and how are intermediates stabilized?

Methodological Answer:
The synthesis typically involves:

Sulfonation of 4-amino-2-methoxybenzene using chlorosulfonic acid to form the sulfonyl chloride intermediate .

Fluorination via reaction with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions to replace chloride with fluoride .

Purification via column chromatography or recrystallization to isolate the sulfonyl fluoride.

Critical Considerations:

  • Stabilize intermediates (e.g., sulfonyl chloride) under inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Monitor reaction progress using TLC or HPLC to avoid over-fluorination.

Basic: How is this compound characterized structurally and functionally in academic research?

Methodological Answer:
Key techniques include:

Technique Key Data Points
¹H/¹³C NMR Methoxy (-OCH₃) at δ 3.8–4.0 ppm; sulfonyl fluoride (SO₂F) absence of protons .
IR Spectroscopy S=O stretch at ~1350–1200 cm⁻¹; C-F stretch at ~1100 cm⁻¹ .
Mass Spectrometry Molecular ion peak at m/z 235 (C₇H₈FNO₃S⁺) .
X-ray Crystallography Confirms spatial arrangement of the sulfonyl fluoride and methoxy groups .

Basic: What nucleophilic reactions dominate its reactivity profile?

Methodological Answer:
The sulfonyl fluoride group undergoes:

Nucleophilic Substitution :

  • With amines (e.g., benzylamine) to form sulfonamides (room temperature, DCM solvent) .
  • With alcohols (e.g., methanol) to yield sulfonate esters under basic conditions (e.g., NaHCO₃) .

Reduction : Hydrogenation (H₂/Pd-C) converts the nitro group (if present) to amine without affecting SO₂F .

Data Contradiction Note:

  • Reactivity with thiols is debated; some studies report rapid thiol-SO₂F coupling , while others note steric hindrance from the methoxy group slowing reactions .

Advanced: How does its enzyme inhibitory activity compare to other sulfonyl fluorides?

Methodological Answer:

Compound Target Enzyme IC₅₀ Key Functional Groups
4-Amino-2-methoxy derivativeSerine proteases2.1 µMAmino (NH₂), methoxy (OCH₃)
4-Oxopiperidine-1-sulfonyl fluorideHydrolases0.8 µMOxopiperidine ring
Benzene-1,3-disulfonyl fluorideTyrosine kinases5.3 µMDual sulfonyl fluorides

Mechanistic Insight:
The amino group enhances binding to catalytic serine residues, while the methoxy group stabilizes interactions via hydrophobic pockets .

Advanced: What experimental challenges arise in kinetic studies of its covalent inhibition?

Methodological Answer:
Challenges:

  • Hydrolysis in Aqueous Buffers : Sulfonyl fluorides hydrolyze to sulfonic acids at pH > 7.0. Use low-temperature (4°C) and Tris/HEPES buffers (pH 6.5–7.0) to stabilize .
  • Off-Target Reactivity : Screen against non-target nucleophiles (e.g., glutathione) using competition assays .
  • Data Normalization : Account for hydrolysis rates in activity calculations (e.g., subtract background from control reactions) .

Advanced: How to resolve contradictions in stability data across solvents?

Methodological Answer:

Solvent Stability (Half-Life) Key Degradation Pathway
DMSO>48 hoursMinimal hydrolysis
Water (pH 7.4)30 minutesHydrolysis to sulfonic acid
Acetonitrile24 hoursTrace H₂O accelerates degradation

Resolution Strategy:

  • Pre-dry solvents over molecular sieves.
  • Use freshly distilled DCM or THF for reactions.
  • Validate stability via LC-MS before assays .

Advanced: What strategies optimize its use as a covalent probe in live-cell imaging?

Methodological Answer:

Cell Permeability : Modify with lipophilic tags (e.g., BODIPY) without blocking the sulfonyl fluoride .

Click Chemistry Compatibility : Introduce alkyne/azide handles for post-labeling .

Control Experiments : Use inactive analogs (e.g., sulfonate esters) to distinguish specific vs. nonspecific binding .

Data Interpretation Tip:
Quantify target engagement via fluorescence quenching or Western blotting after probe treatment .

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